An In-depth Technical Guide to N-(4-Ethoxy-2-nitrophenyl)acetamide and Its Chemical Identifiers
An In-depth Technical Guide to N-(4-Ethoxy-2-nitrophenyl)acetamide and Its Chemical Identifiers
This technical guide provides a comprehensive overview of N-(4-ethoxy-2-nitrophenyl)acetamide, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's nomenclature, physicochemical properties, a representative synthesis protocol, and critical safety considerations. The structure of this guide is designed to offer a logical and in-depth exploration of the topic, grounded in established scientific principles and supported by authoritative references.
Nomenclature and Identification: A Multifaceted Identity
N-(4-Ethoxy-2-nitrophenyl)acetamide is known in the scientific literature and commercial databases by a variety of names. Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing. The compound's primary identifier is its Chemical Abstracts Service (CAS) Registry Number: 885-81-4 [1][2][3][4][5].
The various synonyms arise from different systematic and historical naming conventions. For instance, "4-Acetamido-3-nitrophenetole" and "p-Acetophenetide, 2'-nitro-" highlight the relationship to phenetole (ethoxybenzene) and the common name for N-acetyl-p-ethoxyaniline (phenacetin), respectively[1][2][5].
A logical breakdown of its nomenclature is presented below:
Caption: Relationship between the IUPAC name and its various identifiers and synonyms.
A comprehensive list of identifiers and synonyms is provided in the table below for quick reference.
| Identifier Type | Identifier | Source |
| IUPAC Name | N-(4-ethoxy-2-nitrophenyl)acetamide | PubChem[1] |
| CAS Number | 885-81-4 | CAS Common Chemistry, PubChem[1] |
| EC Number | 212-945-8 | European Chemicals Agency (ECHA)[1] |
| UNII | JNG27XM6M6 | FDA Global Substance Registration System (GSRS)[1] |
| DSSTox Substance ID | DTXSID3061263 | EPA DSSTox[1] |
| NSC Number | 1326, 27896 | DTP/NCI[1] |
| Synonym | 4-Acetamido-3-nitrophenetole | PubChem, NIST WebBook[1][5] |
| Synonym | 4-Ethoxy-2-nitro acetanilide | PubChem, NIST WebBook[1][5] |
| Synonym | 2'-Nitro-p-acetophenetidide | CymitQuimica[2] |
| Synonym | 2'-Nitrophenacetin | CymitQuimica[2] |
Physicochemical Properties
The chemical and physical properties of N-(4-ethoxy-2-nitrophenyl)acetamide dictate its behavior in chemical reactions, its solubility, and its stability. These properties are essential for designing synthetic routes and for developing appropriate handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₂O₄ | PubChem[1] |
| Molecular Weight | 224.21 g/mol | PubChem[1] |
| Appearance | White crystalline powder | Inferred from related compounds[6] |
| Melting Point | 103-104 °C | NIST WebBook[5] |
| Boiling Point (Predicted) | 438.4 °C at 760 mmHg | Chemsrc[4] |
| Density (Predicted) | 1.282 g/cm³ | Chemsrc[4] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water. | CymitQuimica[2] |
| InChI | InChI=1S/C10H12N2O4/c1-3-16-8-4-5-9(11-7(2)13)10(6-8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) | PubChem[1] |
| SMILES | CCOC1=CC(=C(C=C1)NC(=O)C)[O-] | PubChem[1] |
The presence of a nitro group (a strong electron-withdrawing group) and an ethoxy group on the phenyl ring significantly influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions[2].
Synthesis Protocol: Acetylation of 4-Ethoxy-2-nitroaniline
N-(4-Ethoxy-2-nitrophenyl)acetamide is typically synthesized via the acetylation of its corresponding aniline precursor, 4-ethoxy-2-nitroaniline. The following protocol is a representative method adapted from the synthesis of the analogous methoxy compound, N-(4-methoxy-2-nitrophenyl)acetamide[7][8].
Causality of Experimental Choices
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Reactants: 4-Ethoxy-2-nitroaniline is the starting material, providing the core phenyl ring with the required ethoxy and nitro substituents. Acetic anhydride is used as the acetylating agent, as it is highly reactive and forms a stable amide bond with the amine group.
-
Solvent: Glacial acetic acid serves as the solvent. It is chosen because it is an excellent solvent for both the starting aniline and the acetic anhydride, and its polar, protic nature can facilitate the reaction without interfering.
-
Reaction Conditions: The reaction is typically run at room temperature. This is a mild condition that is sufficient for the acylation to proceed to completion without promoting side reactions or degradation of the product. An 18-hour reaction time is suggested to ensure a high yield[7].
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds. The choice of an aqueous solution for recrystallization is based on the principle that the compound is soluble in a hot solvent mixture but less soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling[8].
Experimental Workflow
Caption: Workflow for the synthesis of N-(4-Ethoxy-2-nitrophenyl)acetamide.
Step-by-Step Methodology
-
Preparation: In a suitable reaction vessel, dissolve 4-ethoxy-2-nitroaniline in glacial acetic acid.
-
Reagent Addition: Slowly add a molar excess (e.g., 1.2 equivalents) of acetic anhydride to the stirred solution.
-
Reaction: Allow the reaction mixture to stir continuously at room temperature for approximately 18 hours[7].
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure (vacuum) to obtain the crude product.
-
Purification: Purify the crude N-(4-ethoxy-2-nitrophenyl)acetamide by recrystallizing it from a suitable solvent system, such as an ethanol-water mixture. This typically involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form crystals.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Applications in Research and Development
As an organic intermediate, N-(4-ethoxy-2-nitrophenyl)acetamide is a valuable building block in the synthesis of more complex molecules. Its functional groups—the acetamide, the nitro group, and the ethoxy group—offer multiple sites for chemical modification.
-
Pharmaceutical Synthesis: The acetamide moiety and the potential for reduction of the nitro group to an amine make this compound a useful precursor for the synthesis of various pharmaceutical agents[2][6].
-
Agrochemicals and Advanced Materials: Similar to other acetamide derivatives, it can serve as a starting material for creating new agrochemicals and specialized electronic chemicals[6].
-
Research Chemical: It is used in research laboratories to explore new synthetic methodologies and to develop novel compounds with potential biological activity. The study of related nitrated alkoxyacetanilides is relevant to understanding the biotransformation and potential toxicity of analgesic drugs[7][8][9].
Safety and Handling
Proper handling of N-(4-ethoxy-2-nitrophenyl)acetamide is essential to ensure laboratory safety. The following information is derived from standard safety data sheets (SDS) for this and structurally similar compounds[10][11][12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[10].
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Use non-sparking tools and prevent the formation of dust and aerosols[10].
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials and sources of ignition[10].
-
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen[10].
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing[10].
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician[10].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[10].
-
As with all nitro compounds, be aware that they can be sensitive to heat and shock[2]. Always consult the specific Safety Data Sheet provided by the supplier before use.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 70170, N-(4-Ethoxy-2-nitrophenyl)acetamide. Retrieved January 26, 2026 from [Link].
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Hines, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link].
-
IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. Retrieved January 26, 2026 from [Link].
-
Chemsrc (2025). Acetamide,N-(4-ethoxy-2-nitrophenyl)- | CAS#:885-81-4. Retrieved January 26, 2026 from [Link].
-
NIST (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved January 26, 2026 from [Link].
-
PubChemLite (2025). N-(4-ethoxy-2-nitrophenyl)acetamide (C10H12N2O4). Retrieved January 26, 2026 from [Link].
-
LookChem (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-. Retrieved January 26, 2026 from [Link].
-
Carl ROTH (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved January 26, 2026 from [Link].
-
Uppu, S. N., Agu, O. A., Deere, C. J., & Fronczek, F. R. (2020). N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. IUCrData, 5(8), x201121. [Link].
-
U.S. Environmental Protection Agency (2023). Acetamide, N-(4-ethoxy-3-nitrophenyl)-. Substance Details. Retrieved January 26, 2026 from [Link].
-
Hines, J. E., Deere, C. J., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData. [Link].
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